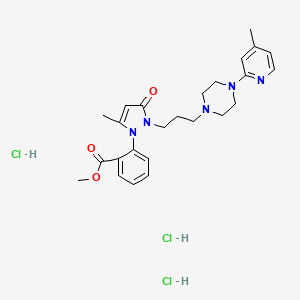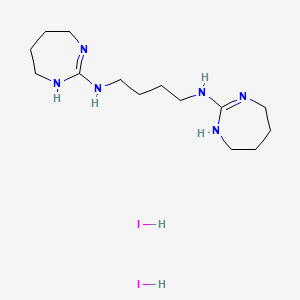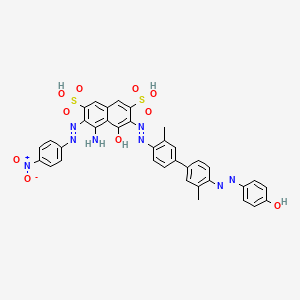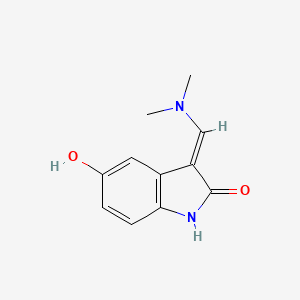
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- is a complex organic compound with significant interest in various scientific fields. This compound is part of the indole family, known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different chemical properties.
科学的研究の応用
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with diagnostic significance.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (E)- stands out due to its unique structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
特性
CAS番号 |
159212-42-7 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(3E)-3-(dimethylaminomethylidene)-5-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)6-9-8-5-7(14)3-4-10(8)12-11(9)15/h3-6,14H,1-2H3,(H,12,15)/b9-6+ |
InChIキー |
UGBXGEPGAPVHGY-RMKNXTFCSA-N |
異性体SMILES |
CN(C)/C=C/1\C2=C(C=CC(=C2)O)NC1=O |
正規SMILES |
CN(C)C=C1C2=C(C=CC(=C2)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


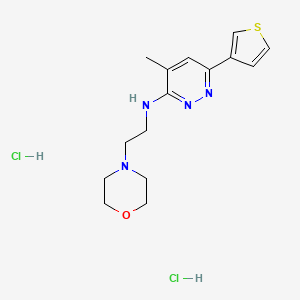

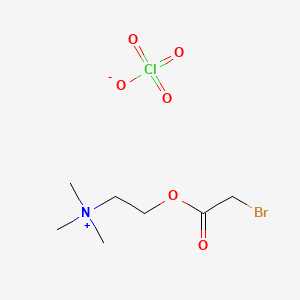

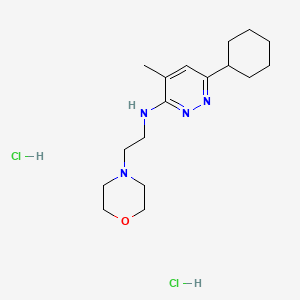
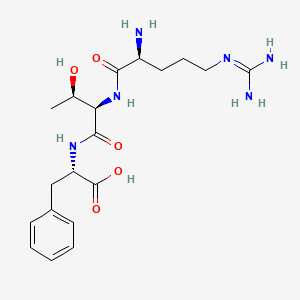

![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
